molecular formula C15H13FN2O4S B3020510 2-((4-fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide CAS No. 896348-18-8

2-((4-fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No. B3020510
CAS RN: 896348-18-8
M. Wt: 336.34
InChI Key: JEQCHFORHPSXEH-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is commonly referred to as FMe-PAA and is known to exhibit potent anti-inflammatory and analgesic properties.

Scientific Research Applications

FMe-PAA has been extensively studied for its potential applications in the treatment of various inflammatory and pain-related disorders. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. FMe-PAA has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

Mechanism Of Action

The mechanism of action of FMe-PAA is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). FMe-PAA has also been shown to modulate the activity of ion channels involved in pain signaling, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects:
FMe-PAA has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro. FMe-PAA has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages And Limitations For Lab Experiments

FMe-PAA has several advantages for use in lab experiments. It is readily available in high yield and purity, making it easy to obtain for scientific research. FMe-PAA has also been shown to exhibit potent anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of inflammation and pain. However, FMe-PAA has some limitations for lab experiments, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

For the study of FMe-PAA include investigating its potential use in cancer treatment, further elucidating its mechanism of action, and addressing its potential toxicity and limited solubility.

Synthesis Methods

The synthesis of FMe-PAA involves the reaction of 4-fluorothiophenol with 4-methoxy-2-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride to obtain FMe-PAA in high yield and purity. This method has been optimized to produce FMe-PAA on a large scale, making it readily available for scientific research.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4S/c1-22-11-4-7-13(14(8-11)18(20)21)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQCHFORHPSXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide

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